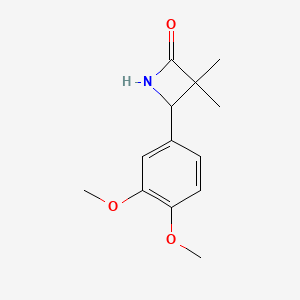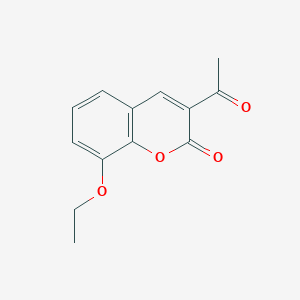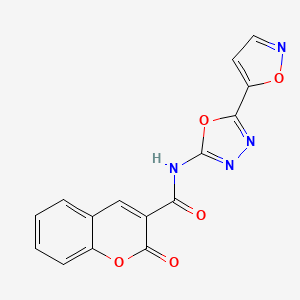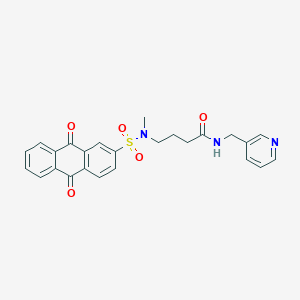
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, commonly known as DTA-1, is a small molecule that has been extensively studied for its potential applications in scientific research. DTA-1 is a type of immunomodulatory drug that can activate the immune system's T cells, which are responsible for fighting infections and cancers.
Aplicaciones Científicas De Investigación
Thieno[3,2-b]pyrrole Bioisosteric Analogues
Thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole compounds, as potential bioisosteres of N,N-dimethyltryptamine, have been synthesized and evaluated for their hallucinogen-like activity and serotonin receptor affinity. Although these compounds did not substitute for LSD or DOI in rats, they fully substituted for the 5-HT1A agonist LY293284, indicating activation of the 5-HT1A receptor. This suggests that thiophene-based compounds might serve as potent bioisosteres for compounds binding to the serotonin 5-HT1A receptor, but not as replacements for compounds with LSD-like effects that bind to 5-HT2 receptor subtypes (J. Blair et al., 1999).
Fluorescent Probes for Metal Ions
Polythiophene-based conjugated polymers, incorporating dimethylaminoethyl groups, have been synthesized and demonstrated high selectivity and sensitivity towards Hg2+ and Cu2+ ions in aqueous solutions. These polymers leverage electrostatic effects and complexation mechanisms for metal ion detection, suggesting potential applications in environmental monitoring and chemical sensing (Chaoxia Guo et al., 2014).
Antidiabetic and Anti-inflammatory Activities
Novel Mannich base derivatives containing the dimethylaminoethyl and thiophene moieties have been synthesized and evaluated for their antidiabetic and anti-inflammatory activities. The compounds demonstrated significant reductions in blood glucose levels and inflammation in animal models, highlighting their potential therapeutic applications in treating diabetes and inflammation (C. Gopi et al., 2018).
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-21(2)16(15-9-11-24-13-15)12-20-18(23)17(22)19-10-8-14-6-4-3-5-7-14/h3-7,9,11,13,16H,8,10,12H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRCJCQZOPZBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)


![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)
![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)

![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)
![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)
![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)